molecular formula C8H7Br2F B15306249 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene

1-Bromo-4-(1-bromoethyl)-2-fluorobenzene

Cat. No.: B15306249
M. Wt: 281.95 g/mol
InChI Key: YRCIQSHTWFPCPI-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-bromoethyl)-2-fluorobenzene ( 1824052-23-4) is an organic compound with the molecular formula C8H7Br2F and a molecular weight of 281.95 g/mol . This benzyl halide derivative features both a bromine substituent and a bromoethyl group on a fluorinated aromatic ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure allows for multiple, sequential functionalization via various cross-coupling reactions, enabling researchers to construct complex molecular architectures. This compound is particularly useful for developing novel active compounds, as the halogen atoms can be used to introduce new carbon-carbon bonds or heterocyclic systems. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in the design of pharmaceutical candidates and materials. Intended Use and Handling: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should be aware that it is a halogenated hydrocarbon and may be hazardous. It is essential to consult the Safety Data Sheet (SDS) and conduct all procedures with appropriate personal protective equipment (PPE) within a properly functioning fume hood, adhering to all local and institutional safety guidelines.

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1-bromo-4-(1-bromoethyl)-2-fluorobenzene

InChI

InChI=1S/C8H7Br2F/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3

InChI Key

YRCIQSHTWFPCPI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-bromoethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-bromoethyl)-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-bromoethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-4-(1-bromoethyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol)
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene N/A C₈H₇Br₂F Br (1), F (2), CH₂CH₂Br (4) 283.95
1-Bromo-4-(bromomethyl)-2-fluorobenzene 127425-73-4 C₇H₅Br₂F Br (1), F (2), CH₂Br (4) 267.92
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene 1370600-53-5 C₈H₇BrClF Br (1), F (2), CH₂CH₂Cl (4) 237.50
1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene 100361-54-4 C₈H₇BrF₃ Br (1), F (2), CF₂CH₃ (4) 245.04
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)-2-fluorobenzene N/A C₈H₅Br₂F₄ Br (1), F (2), CBr(CF₃)₂ (4) 351.93

Key Observations :

  • The 1-bromoethyl group in the target compound provides a secondary alkyl halide, contrasting with the primary bromine in the bromomethyl analog (CAS 127425-73-4) .
  • Replacement of bromine with chlorine (CAS 1370600-53-5) reduces molecular weight and alters leaving-group propensity in substitution reactions .

Table 2: Reactivity and Functional Differences

Compound Key Reactivity Features Applications
This compound - Secondary alkyl halide (SN1/SN2 reactions).
- Aromatic electrophilic substitution at Br/F positions.
Cross-coupling, pharmaceutical intermediates
1-Bromo-4-(bromomethyl)-2-fluorobenzene - Primary alkyl halide (favors SN2).
- Higher solubility due to smaller substituent.
Polymer precursors, agrochemicals
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene - Chlorine’s lower electronegativity vs. Br slows nucleophilic displacement.
- Thermal stability for high-temperature reactions.
Dye synthesis, liquid crystals
1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene - Strong electron-withdrawing CF₂ group directs meta-substitution.
- Resistant to oxidation.
Fluorinated surfactants, OLED materials

Mechanistic Insights :

  • Secondary bromides (e.g., 1-bromoethyl group) exhibit slower SN2 reactivity compared to primary analogs due to steric hindrance, as observed in Grignard coupling failures for similar compounds .
  • Fluorine’s electronegativity increases the aromatic ring’s resistance to electrophilic attack, directing reactions to the bromine-bearing positions .

Biological Activity

1-Bromo-4-(1-bromoethyl)-2-fluorobenzene is a halogenated aromatic compound with significant biological activity, particularly due to its interactions with various biochemical pathways. Understanding its biological effects is crucial for assessing its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms and one fluorine atom, which enhances its electrophilic characteristics. These properties make it suitable for various chemical reactions and biological interactions.

Property Details
Molecular Formula C8H8Br2F
Molecular Weight 251.96 g/mol
IUPAC Name This compound

Mechanism of Biological Activity

The biological activity of this compound is primarily linked to its interactions with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions can lead to:

  • Modulation of Enzyme Activities : The compound may influence the activity of various enzymes, affecting metabolic pathways.
  • Gene Expression Alterations : By interacting with transcription factors, it can modify gene expression profiles, potentially leading to cytotoxic effects through the formation of reactive intermediates that interact with cellular macromolecules.

Toxicological Studies

Several studies have investigated the toxicity of this compound. Key findings include:

  • Acute Toxicity : An oral lethality study in male Sprague-Dawley rats revealed a median lethal dose (LD50) of approximately 2,700 mg/kg. Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress .
  • Inhalation Studies : Inhalation studies reported a median lethal concentration (LC50) of 18,000 mg/m³. Exposure to high concentrations led to significant neurological and respiratory symptoms .

Case Studies and Research Findings

Research has focused on the compound's interaction with metabolic pathways and its potential cytotoxic effects:

  • Cytochrome P450 Interaction : Studies indicate that this compound can affect the metabolism of other compounds by inhibiting or inducing cytochrome P450 enzymes. This could have implications for drug metabolism and detoxification processes in organisms.
  • Cellular Effects : Investigations into the compound's cytotoxicity have shown that it can lead to alterations in cellular processes, including apoptosis and necrosis, particularly through the generation of reactive oxygen species (ROS) as intermediates during metabolic processing .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound Name Key Features Unique Aspects
1-Bromo-4-fluorobenzeneContains one bromine and one fluorine atomSimpler structure; less reactive
4-Bromo-2-fluorotolueneContains a methyl group instead of an ethyl groupAlters physical properties; different reactivity
4-Bromophenethyl bromideLacks fluorine; simpler structureLess reactive due to absence of fluorine
4-Bromo-1-(2-bromoethyl)benzeneContains two bromoethyl groupsDifferent substitution pattern; higher reactivity

The unique combination of halogen substituents in this compound significantly influences its reactivity and potential applications in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene, and what factors influence yield optimization?

  • Methodology : A common approach involves sequential bromination of a fluorobenzene derivative. First, introduce the ethyl bromide moiety via radical bromination of 4-ethyl-2-fluorobenzene using N-bromosuccinimide (NBS) under UV light. Subsequent bromination of the aromatic ring can be achieved using FeBr₃ as a catalyst in anhydrous CCl₄ . Yield optimization depends on controlling reaction temperature (typically 0–25°C), stoichiometric ratios of brominating agents, and inert atmosphere conditions to prevent side reactions.
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and potential respiratory irritation. Store in amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl bromide protons (δ 3.2–3.8 ppm). Fluorine substituents deshield adjacent protons, causing splitting patterns .
  • GC-MS : Confirm molecular ion peaks (m/z ≈ 266 for C₈H₈Br₂F) and fragmentation patterns.
  • FT-IR : Detect C-Br stretches (500–600 cm⁻¹) and C-F vibrations (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies can be employed to achieve regioselective bromination in the synthesis of di-brominated aromatic compounds like this one?

  • Regioselectivity Control : Use directing groups (e.g., fluorine) to favor bromination at the para position. Steric hindrance from the ethyl bromide group further directs bromination to the meta position on the ring. Computational modeling (DFT) predicts electron density distribution, aiding in reagent selection (e.g., Br₂ vs. HBr/H₂O₂) .
  • Case Study : In this compound, fluorine’s ortho/para-directing nature ensures bromination occurs para to the ethyl group. Competing pathways are minimized by slow reagent addition .

Q. How do the electronic effects of fluorine and bromine substituents influence the compound's reactivity in cross-coupling reactions?

  • Reactivity Profile :

  • Fluorine : Withdraws electron density via -I effect, activating the ring for electrophilic substitution but deactivating it for nucleophilic attacks.
  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The ethyl bromide moiety undergoes elimination under basic conditions, requiring careful choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) .
    • Application Example : This compound serves as a precursor in synthesizing fluorinated biphenyls via Pd-catalyzed coupling. The fluorine enhances stability of the transition state, improving reaction efficiency .

Q. What analytical approaches resolve conflicting data regarding reaction intermediates during multi-step synthesis of halogenated aromatics?

  • Contradiction Analysis :

  • HPLC-MS/MS : Track intermediates in real-time, identifying byproducts like debrominated species or ring-opened derivatives.
  • In Situ NMR : Monitor intermediate formation (e.g., bromonium ion) under controlled temperatures .
    • Case Study : Discrepancies in reported yields (40–70%) for the ethyl bromination step are resolved by optimizing radical initiator concentration (e.g., AIBN at 2 mol%) and reaction time (6–12 hrs) .

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